(4-Ethylbenzyl)[2-(4-methoxyphenyl)ethyl]amine
Overview
Description
Scientific Research Applications
Analytical and Biochemical Studies
(4-Ethylbenzyl)[2-(4-methoxyphenyl)ethyl]amine has been analyzed using liquid chromatography-high resolution mass spectrometry (LC-HR-MS/MS). The study was focused on identifying the metabolites of this substance in rat urine and human liver incubates, revealing a comprehensive profile of phase I and II metabolites. This research is significant for understanding the metabolic pathways and potential interactions of this compound (Caspar, Westphal, Meyer, & Maurer, 2017).
Chemical Synthesis and Characterization
The synthesis and characterization of compounds related to (4-Ethylbenzyl)[2-(4-methoxyphenyl)ethyl]amine have been explored in various studies. For instance, the synthesis of bulky ortho 3-methoxy groups on N4O3 amine phenol ligands, producing six-coordinate bis(ligand)lanthanide complex cations, was reported. These studies are crucial in the field of organic chemistry, offering insights into new synthetic pathways and molecular structures (Liu, Yang, Rettig, & Orvig, 1993).
Pharmacological and Toxicological Analysis
Research on the pharmacological and toxicological properties of (4-Ethylbenzyl)[2-(4-methoxyphenyl)ethyl]amine and its derivatives has been conducted. This includes studies on their toxicokinetic properties, such as metabolism, plasma protein binding, and detectability in urine. These findings are vital for assessing the safety profile and potential therapeutic applications of these compounds (Richter et al., 2019).
Potential Therapeutic Applications
Some derivatives of (4-Ethoxy-benzylidene)-(3-methoxy-phenyl)-amine, a nitrogen analog of stilbene, have shown potential as inhibitors of melanin production. This suggests possible applications in treating hyper-pigmentation disorders or as skin whitening agents. The study highlights the compound's tyrosinase inhibitory activity and UV-blocking effects, which are crucial properties for such applications (Choi et al., 2002).
properties
IUPAC Name |
N-[(4-ethylphenyl)methyl]-2-(4-methoxyphenyl)ethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO/c1-3-15-4-6-17(7-5-15)14-19-13-12-16-8-10-18(20-2)11-9-16/h4-11,19H,3,12-14H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBRWLRMONWSNHS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)CNCCC2=CC=C(C=C2)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40365822 | |
Record name | N-[(4-Ethylphenyl)methyl]-2-(4-methoxyphenyl)ethan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40365822 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Ethylbenzyl)[2-(4-methoxyphenyl)ethyl]amine | |
CAS RN |
444907-15-7 | |
Record name | N-[(4-Ethylphenyl)methyl]-2-(4-methoxyphenyl)ethan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40365822 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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